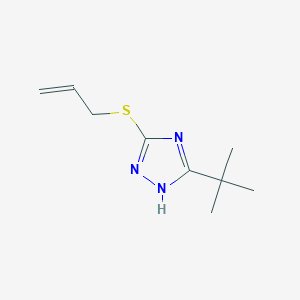

t-Butyl-3-allylthio-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3S |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

5-tert-butyl-3-prop-2-enylsulfanyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C9H15N3S/c1-5-6-13-8-10-7(11-12-8)9(2,3)4/h5H,1,6H2,2-4H3,(H,10,11,12) |

InChI Key |

KQVFCASDQYDQBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NN1)SCC=C |

Origin of Product |

United States |

Comprehensive Spectroscopic Analysis for Structural Elucidation of T Butyl 3 Allylthio 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a definitive picture of the molecular structure, including connectivity and spatial relationships, can be assembled.

The ¹H NMR spectrum of t-Butyl-3-allylthio-1,2,4-triazole is predicted to display distinct signals corresponding to each unique proton environment within the molecule. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of adjacent protons.

The characteristic signals are anticipated as follows:

t-Butyl Group: A sharp singlet, integrating to nine protons, is expected for the chemically equivalent methyl protons of the tert-butyl group. In similar structures containing a t-butyl group attached to a heterocyclic or aromatic ring, this signal typically appears in the upfield region, around δ 1.37 ppm. rsc.org

Allyl Group: The three distinct protons of the allyl group will give rise to a more complex set of signals.

The two methylene (B1212753) protons adjacent to the sulfur atom (S-CH₂) are expected to appear as a doublet.

The single vinyl proton (-CH=) would likely present as a multiplet due to coupling with both the S-CH₂ protons and the terminal vinyl protons.

The two terminal vinyl protons (=CH₂) are diastereotopic and would each appear as a doublet of doublets.

Triazole Ring: A single proton attached to the triazole ring (C5-H) is expected to produce a singlet in the aromatic region of the spectrum. Additionally, a broad singlet corresponding to the N-H proton of the triazole ring is anticipated, although its chemical shift can be variable and it may be subject to exchange with deuterium (B1214612) in certain solvents. doaj.org

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| t-Butyl (C(CH₃)₃) | ~1.3 - 1.4 | Singlet (s) | 9H |

| S-CH₂- | ~3.5 - 3.8 | Doublet (d) | 2H |

| -CH=CH₂ | ~5.8 - 6.1 | Multiplet (m) | 1H |

| -CH=CH₂ (cis) | ~5.1 - 5.3 | Doublet of Doublets (dd) | 1H |

| -CH=CH₂ (trans) | ~5.2 - 5.4 | Doublet of Doublets (dd) | 1H |

| Triazole C5-H | ~8.0 - 8.5 | Singlet (s) | 1H |

| Triazole N-H | Variable | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The predicted ¹³C NMR assignments are:

t-Butyl Group: Two signals are expected: one for the quaternary carbon at a lower field and one for the three equivalent methyl carbons at a higher field. For related structures, these appear around δ 151 ppm and δ 34 ppm, respectively. rsc.org

Allyl Group: Three distinct signals are anticipated for the S-CH₂, -CH=, and =CH₂ carbons.

Triazole Ring: Two signals corresponding to the C3 and C5 carbons of the triazole ring are expected. The C3 carbon, being bonded to the electron-withdrawing sulfur atom and two nitrogen atoms, is predicted to be the most downfield signal in the spectrum. The C5 carbon signal is also expected in the aromatic region. The chemical shifts for carbons in a 1,2,4-triazole (B32235) ring typically appear between 140 and 170 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| t-Butyl -C (CH₃)₃ | ~35 |

| t-Butyl -C(C H₃)₃ | ~30 |

| S-CH₂ - | ~35 - 40 |

| -C H=CH₂ | ~130 - 135 |

| -CH=C H₂ | ~115 - 120 |

| Triazole C 3-S | ~165 - 170 |

| Triazole C 5 | ~145 - 150 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is indispensable. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed within the allyl group spin system, confirming the connectivity between the S-CH₂, -CH=, and =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign each carbon signal based on the previously established proton assignments. For example, the singlet at ~1.3-1.4 ppm would correlate to the carbon signal at ~30 ppm, confirming the t-butyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between the major structural units. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

From the t-butyl protons to the quaternary carbon of the t-butyl group and to the C5 carbon of the triazole ring.

From the S-CH₂ protons of the allyl group to the C3 carbon of the triazole ring.

From the triazole C5-H proton to both the C3 carbon and the quaternary carbon of the t-butyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It could be used to determine the preferred conformation of the allylthio substituent relative to the triazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would show absorption bands corresponding to the stretching and bending vibrations of its constituent bonds and functional groups. nih.gov

Interactive Data Table: Predicted FT-IR Characteristic Absorptions

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Triazole Ring | ~3100 - 3300 | Medium, Broad |

| C-H Stretch (sp³) | t-Butyl, Allyl CH₂ | ~2850 - 3000 | Strong |

| C-H Stretch (sp²) | Allyl C=C-H | ~3010 - 3100 | Medium |

| C=C Stretch | Allyl Group | ~1640 - 1650 | Medium |

| C=N, N=N Stretch | Triazole Ring | ~1400 - 1600 | Medium-Strong |

| C-H Bend | t-Butyl, Allyl | ~1370 - 1470 | Medium |

| C-S Stretch | Thioether | ~600 - 800 | Weak-Medium |

Key expected absorption bands include a broad band for the N-H stretch of the triazole ring, strong absorptions for the aliphatic C-H stretching of the t-butyl and allyl groups, and characteristic bands for the C=C bond of the allyl group and the C=N/N=N bonds within the triazole ring. researchgate.net

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental composition of a molecule. The theoretical exact mass of this compound (C9H15N3S) is calculated to be 197.0987. An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically < 5 ppm), which would serve as strong evidence for the correct molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C9H15N3S |

| Theoretical Exact Mass | 197.0987 g/mol |

| Expected Ion Adduct ([M+H]⁺) | 198.1060 m/z |

Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. For this compound, the fragmentation is anticipated to occur at the weakest bonds and lead to the formation of stable carbocations and neutral losses.

Key expected fragmentation pathways include:

Loss of the tert-butyl group: Cleavage of the C-C bond between the triazole ring and the tert-butyl group, resulting in a prominent peak corresponding to the loss of a C4H9 radical (57 Da).

Cleavage of the allylthio side chain: Fragmentation can occur at the S-allyl or the thioether bond, leading to fragments corresponding to the allyl group (C3H5, 41 Da) or the allylthio group (C3H5S, 73 Da).

Ring fragmentation: The triazole ring itself can undergo cleavage, leading to the loss of nitrogen (N2, 28 Da) or other small neutral molecules.

Studies on similarly structured compounds, such as 5-(4-(tert-butyl)phenyl)-4-amino-4H-1,2,4-triazole-3-thiol derivatives, have been analyzed by gas chromatography-mass spectrometry, confirming that fragmentation patterns are instrumental in identifying the core structure and its substituents. doaj.org

| Proposed Fragment | m/z (Expected) | Origin |

|---|---|---|

| [M - C4H9]⁺ | 140 | Loss of tert-butyl group |

| [M - C3H5]⁺ | 156 | Loss of allyl group |

| [C4H9]⁺ | 57 | tert-butyl cation |

| [C3H5S]⁺ | 73 | Allylthio cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The 1,2,4-triazole ring is a chromophore that exhibits characteristic absorption bands. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π transitions:* These high-energy transitions typically occur in the far-UV region and are characteristic of the π-system of the triazole ring.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital. These are expected to appear at longer wavelengths.

The presence of the thioether and alkyl substituents will influence the exact position and intensity of these absorption maxima (λmax).

| Electronic Transition | Expected Wavelength Range (nm) | Associated Moiety |

|---|---|---|

| π → π | 200-250 | 1,2,4-Triazole ring |

| n → π | 250-300 | N and S lone pairs |

Single-Crystal X-ray Diffraction for Solid-State Structure Confirmation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions in the solid state.

While crystal structure data for this compound itself is not publicly available, analysis of closely related structures, such as 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, provides a strong basis for predicting its structural characteristics. nih.gov For this related compound, the crystal structure reveals specific dihedral angles between the heterocyclic rings and the nature of intermolecular hydrogen bonding. nih.gov It is anticipated that this compound would crystallize in a common space group, with its solid-state structure influenced by van der Waals forces and potential weak hydrogen bonds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7487 (4) |

| b (Å) | 14.2240 (8) |

| c (Å) | 10.2697 (5) |

| β (°) | 91.452 (1) |

| Volume (ų) | 1131.54 (10) |

Reactivity Profiling and Mechanistic Studies of T Butyl 3 Allylthio 1,2,4 Triazole

Reactivity at the Thioether Linkage

The thioether bond in t-Butyl-3-allylthio-1,2,4-triazole is a key site for chemical modification, primarily through oxidation and nucleophilic displacement reactions.

Oxidation Reactions of the Allylthio Group

The sulfur atom in the allylthio group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation is a common reactivity pathway for thioethers and is influenced by the nature of the oxidizing agent and the reaction conditions. For instance, 1,2,4-triazoline-3-thiones can be oxidized to form 1,2,4-triazole-3-sulphonic acids. rsc.org The oxidation of similar thioether-containing heterocyclic compounds suggests that this compound would likely undergo analogous transformations. The tert-butyl group, due to its steric bulk, may influence the rate of these oxidation reactions.

The general scheme for the oxidation of the thioether is as follows:

Oxidation to Sulfoxide (B87167): Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide.

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions can further oxidize the sulfoxide to a sulfone.

These oxidation states can significantly alter the electronic properties and biological activity of the parent molecule.

Nucleophilic Displacement at the Sulfur Center

The sulfur atom of the thioether, possessing lone pairs of electrons, can act as a nucleophile. In the context of 3-thio-1,2,4-triazole derivatives, the sulfur atom is one of several nucleophilic centers. researchgate.net Nucleophilic substitution reactions can occur where the allylthio group is displaced by another nucleophile. The feasibility of such reactions depends on the strength of the incoming nucleophile and the stability of the resulting triazole anion. The presence of the electron-withdrawing triazole ring can facilitate these displacement reactions.

Reactions Involving the Allyl Group

The allyl group provides a rich platform for a variety of addition and rearrangement reactions, stemming from the reactivity of its carbon-carbon double bond.

Electrophilic Additions to the Double Bond

The double bond in the allyl group is electron-rich and readily undergoes electrophilic addition reactions. numberanalytics.comnumberanalytics.com These reactions are fundamental in organic chemistry and are expected to proceed readily with this compound. Common electrophiles that can add across the double bond include:

Halogens (e.g., Br₂, Cl₂): Leading to the formation of dihaloalkanes.

Hydrogen Halides (e.g., HBr, HCl): Following Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms.

Water (in the presence of an acid catalyst): Resulting in the formation of an alcohol.

The regioselectivity of these additions can be influenced by the electronic effects of the thioether and the triazole ring. The sulfur atom may also participate in the reaction, potentially leading to the formation of cyclic sulfonium (B1226848) ion intermediates.

Cycloaddition Reactions

The allyl group can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic systems. acs.orgumich.eduacs.org

[4+3] Cycloadditions: Allyl cations can act as the three-carbon component in [4+3] cycloaddition reactions with dienes to form seven-membered rings. illinois.edu The generation of an allyl cation from the allylthio group of this compound, for instance through Lewis acid promotion, could enable its participation in such reactions.

[3+2] Cycloadditions: Oxyallyl cations, which can be generated from various precursors, are known to undergo [3+2] cycloaddition reactions to form five-membered rings. nih.gov While not directly applicable to the ground state of this compound, derivatization of the allyl group could lead to substrates for this type of reaction.

Radical Reactions

The allyl group is also a versatile participant in radical reactions. ucl.ac.uklibretexts.orglibretexts.org

Radical Addition: Radical species can add to the double bond of the allyl group, initiating a chain reaction that can lead to polymerization or the formation of new carbon-carbon or carbon-heteroatom bonds. libretexts.org

Allylic Halogenation: Under specific conditions (e.g., using N-bromosuccinimide in the presence of a radical initiator), the allyl group can undergo halogenation at the allylic position (the carbon adjacent to the double bond).

Thiol-Ene Radical Reactions: The thioether linkage itself can be involved in radical processes. For example, radical-chain desulfurization of allylic sulfides has been reported. ucl.ac.uk Furthermore, radical cyclization reactions involving alkylthio substituted compounds are known. researchgate.net

The specific outcomes of these radical reactions would depend on the reaction conditions and the nature of the radical species involved.

Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms and two carbon atoms. This structure results in a π-deficient system, meaning the carbon atoms of the ring have a lower electron density compared to carbocyclic aromatic systems like benzene (B151609). This electronic characteristic is a primary determinant of the ring's reactivity.

Due to the presence of three electronegative nitrogen atoms, the carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient. Consequently, the ring is highly resistant to classical electrophilic aromatic substitution on its carbon atoms. Instead, electrophilic attack occurs readily on the nucleophilic nitrogen atoms, which possess lone pairs of electrons. nih.gov

For an N-unsubstituted triazole like the parent compound of this compound, reactions with electrophiles such as alkylating agents lead to substitution at one of the ring nitrogens. Studies on analogous 3-alkylsulfanyl-1,2,4-triazoles show that alkylation is a key reaction, yielding various N-alkylated isomers. nih.govnih.govresearchgate.net The specific nitrogen atom that reacts (N1, N2, or N4) is influenced by the existing substituents and the reaction conditions. researchgate.net For instance, the alkylation of 1H-1,2,4-triazole itself can be directed to the N1 position under specific basic conditions. zsmu.edu.ua In the case of this compound, the nitrogen atoms act as the primary sites for electrophilic attack.

The π-deficient nature of the 1,2,4-triazole ring makes its carbon atoms susceptible to nucleophilic attack, particularly under forcing conditions or when a good leaving group is present on the carbon. nih.gov While direct nucleophilic substitution on the carbon skeleton of this compound is not a commonly reported reaction, the principle holds that the C3 and C5 positions are potential sites for attack.

More relevant nucleophilic behavior involves the triazole acting as a nucleophile itself through its nitrogen atoms. The lone pairs on the nitrogen atoms make the triazole ring system, as a whole, nucleophilic. This is most evident in alkylation reactions where the triazole attacks an electrophilic carbon. youtube.com Furthermore, the exocyclic sulfur atom of the precursor, a 1,2,4-triazole-3-thione, is a strong nucleophilic center, and its selective S-alkylation is a common synthetic route to produce 3-alkylthio derivatives. uzhnu.edu.ua

In some cases, the carbon atoms of the triazole ring can be deprotonated under the influence of a strong base to form a carbene, which can then act as a nucleophile. youtube.com

N-unsubstituted 1,2,4-triazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms. For a 3,5-disubstituted 1,2,4-triazole, three potential tautomers exist: the 1H, 2H, and 4H forms. The equilibrium between these tautomers is rapid, and the predominant form is influenced by the electronic nature of the substituents at the C3 and C5 positions. nih.gov

In the case of this compound, we assume a 5-tert-butyl substitution. Both the allylthio and tert-butyl groups are generally considered electron-releasing. Research indicates that the tautomeric hydrogen atom tends to reside on the nitrogen atom (N1 or N2) that is closer to the more electron-releasing substituent. uzhnu.edu.ua The relative stability of these tautomers is critical as it dictates the molecule's reactivity profile, particularly in reactions like N-alkylation. The different nitrogen atoms in each tautomer exhibit distinct nucleophilicity, leading to different products. For example, the reaction of a 1H-tautomer will have different potential outcomes than the reaction of a 2H-tautomer.

The precursor, 5-tert-butyl-1,2,4-triazole-3-thione, exists in a thione-thiol tautomeric equilibrium. The thione form generally predominates, but the thiol form can be reactive. Alkylation of the thione precursor can occur at either the exocyclic sulfur atom or a ring nitrogen atom, a reactivity pattern that underscores the importance of tautomerism. uzhnu.edu.ua

Table 1: Potential Tautomers of 5-t-Butyl-3-allylthio-1,2,4-triazole and Their Reactivity Implications

| Tautomer | Structure (Illustrative) | Key Reactivity Feature |

| 1H-Tautomer | A tautomer where the proton is on the N1 nitrogen. | N1 is protonated; N2 and N4 are available for electrophilic attack. |

| 2H-Tautomer | A tautomer where the proton is on the N2 nitrogen. | N2 is protonated; N1 and N4 are available for electrophilic attack. |

| 4H-Tautomer | A tautomer where the proton is on the N4 nitrogen. | N4 is protonated; N1 and N2 are available for electrophilic attack. |

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a significant factor in the synthetic transformations of substituted 1,2,4-triazoles, particularly in alkylation reactions. Since the different nitrogen atoms of the triazole ring possess varying degrees of nucleophilicity, electrophilic attack can lead to a mixture of isomers.

Studies on the alkylation of S-protected 1,2,4-triazoles, which are structurally analogous to this compound, reveal that reactions with electrophiles typically result in substitution at the N1 and N2 positions. nih.govnih.govresearchgate.net The N4 position is generally less favored. Research has shown that N2-alkylated isomers are often the preferentially formed products. nih.govnih.govresearchgate.net However, the ratio of N1 to N2 isomers can be influenced by several factors, including:

Steric Hindrance: The bulky tert-butyl group at the C5 position would likely create significant steric hindrance around the adjacent N1 atom, potentially favoring substitution at the more accessible N2 or N4 positions.

Electronic Effects: The electron-donating nature of the allylthio and tert-butyl groups influences the electron density and nucleophilicity of the different nitrogen atoms.

Reaction Conditions: The choice of solvent, base, and the nature of the electrophile can alter the regiochemical outcome of the reaction. uzhnu.edu.ua

For example, in the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane, a mixture of N1-CH2-N1, N1-CH2-N2, and N2-CH2-N2 linked isomers was formed. nih.gov This demonstrates the competitive nature of the different nitrogen atoms as nucleophilic centers.

There is currently a lack of specific research on the stereoselectivity of reactions involving this compound. Stereoselectivity would become a consideration if a chiral center is introduced or if the molecule reacts with a chiral reagent. The allyl group itself contains a prochiral center, and reactions involving this part of the molecule could potentially proceed with stereoselectivity, though this has not been documented.

Table 2: Predicted Regioselectivity in the Alkylation of 5-t-Butyl-3-allylthio-1,2,4-triazole

| Site of Alkylation | Product Type | Influencing Factors | Predicted Outcome |

| N1 | 1-Alkyl-5-tert-butyl-3-allylthio-1,2,4-triazolium salt | Sterically hindered by the adjacent tert-butyl group. | Minor product or not formed. |

| N2 | 2-Alkyl-5-tert-butyl-3-allylthio-1,2,4-triazolium salt | Less sterically hindered than N1. Generally a favorable position electronically. nih.govnih.gov | Likely a major product. |

| N4 | 4-Alkyl-5-tert-butyl-3-allylthio-1,2,4-triazolium salt | Sterically accessible, but often less nucleophilic than N1 or N2 in similar systems. researchgate.net | Possible, but likely a minor product compared to N2. |

Computational Chemistry and Theoretical Investigations of T Butyl 3 Allylthio 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of t-Butyl-3-allylthio-1,2,4-triazole, offering a detailed picture of its electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1,2,4-triazole (B32235) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine optimized geometries, electronic energies, and the distribution of electron density within the molecule. nih.gov These calculations are fundamental to understanding the molecule's stability and reactivity. The electronic properties of the this compound are dictated by the interplay of the electron-donating t-butyl and allylthio groups with the electron-withdrawing 1,2,4-triazole ring.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energies of these orbitals, EHOMO and ELUMO, and the energy gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's kinetic stability and chemical reactivity. rsc.org

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For 1,2,4-triazole derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the sulfur atom of the thioether group, while the LUMO is often distributed over the heterocyclic ring. The specific energy values for this compound would require a dedicated computational study, but data from analogous S-alkylated 1,2,4-triazoles can provide representative insights.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Generic S-alkyl-1,2,4-triazole | -6.5 | -0.8 | 5.7 |

Note: The values in this table are illustrative and based on typical ranges for similar compounds. Actual values for this compound would need to be calculated specifically.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the triazole ring and the sulfur atom of the allylthio group, highlighting these as potential sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms would exhibit a more positive potential (blue). Analysis of the NBO (Natural Bond Orbital) net charge distribution can further quantify the partial charges on each atom, providing a more detailed understanding of the molecule's polarity. nih.gov

Conformational Analysis and Stability Studies

The flexibility of the t-butyl and allylthio substituents allows for different spatial arrangements, or conformations, of the molecule. Understanding the preferred conformations and the energy barriers to rotation is crucial for comprehending its three-dimensional structure and how it might interact with other molecules.

The rotation around the single bonds connecting the t-butyl and allylthio groups to the 1,2,4-triazole ring is associated with specific energy barriers. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable (lowest energy) conformations.

| Rotation | Estimated Energy Barrier (kcal/mol) |

|---|---|

| Triazole-C(t-butyl) | ~2-4 |

| Triazole-S(allyl) | ~5-10 |

Note: These are estimated values based on general chemical principles and data from similar molecules. Specific calculations for this compound are required for precise values.

The core of this compound is derived from a 1,2,4-triazole-3-thione precursor, which can exist in different tautomeric forms: the thione and the thiol. While the S-alkylation to form the allylthio group stabilizes the thiol-like structure, the parent triazole ring itself can exhibit tautomerism involving the positions of the nitrogen-bound hydrogen atoms (1H, 2H, and 4H tautomers). researchgate.net

DFT calculations are essential for determining the relative stabilities of these tautomers. For C5-substituted 1,2,4-triazoles, the relative stability of the N1-H, N2-H, and N4-H tautomers is influenced by the electronic nature of the substituents. researchgate.net Electron-donating groups tend to favor the N2-H tautomer, while electron-withdrawing groups often stabilize the N1-H form. researchgate.net The presence of the t-butyl group at a position adjacent to N1 and N2 would also play a role in the energetic landscape. Understanding the relative energies of these tautomers is important as they can have different chemical and physical properties.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as this compound, might bind to a biological macromolecule, thereby offering insights into its potential mechanism of action. researchgate.nettandfonline.com

In Silico Prediction of Binding Modes with Biological Macromolecules (e.g., proteins, enzymes)

In silico docking studies are a cornerstone of modern drug discovery, enabling the prediction of the binding conformation and affinity of a ligand within the active site of a target protein. tandfonline.com For 1,2,4-triazole derivatives, a common scaffold in medicinal chemistry, these simulations have been widely applied to understand their interactions with various enzymes. researchgate.netnih.gov

While specific docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the binding modes of analogous 1,2,4-triazole thioether derivatives have been investigated against several key protein targets. For instance, computational studies on similar compounds have explored their interactions with enzymes such as DNA gyrase, a target for antibacterial agents, and various protein kinases involved in cancer signaling pathways. nih.govd-nb.info In these studies, the triazole ring often acts as a key pharmacophore, participating in crucial interactions with the protein's active site. The thioether linkage and the nature of the substituents, such as the t-butyl and allyl groups, play a significant role in modulating the binding affinity and selectivity.

The predicted binding mode of this compound would likely involve the triazole nitrogen atoms acting as hydrogen bond acceptors, while the lipophilic t-butyl and allyl groups could engage in hydrophobic interactions within the binding pocket of a target protein. The specific orientation and interactions would, of course, be dependent on the unique topology and amino acid composition of the enzyme's active site.

Table 1: Illustrative Binding Energies of Analogous 1,2,4-Triazole Derivatives with Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) |

| 1,2,4-Triazole Thioether Analogs | DNA Gyrase | -7.5 to -9.2 |

| Substituted 1,2,4-Triazoles | c-Kit Tyrosine Kinase | -8.1 to -9.5 |

| Phenyl-Substituted Triazoles | Protein Kinase B | -7.9 to -9.1 |

Note: This table is illustrative and based on data for structurally related compounds. Specific values for this compound are not available.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. For this compound, these interactions are critical for its biological activity.

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazole ring are potential hydrogen bond acceptors, capable of forming interactions with hydrogen bond donor residues (e.g., serine, threonine, lysine) in a protein's active site. These interactions are often directional and play a crucial role in orienting the ligand correctly for optimal binding.

Hydrophobic Interactions: The t-butyl and allyl groups are key contributors to the hydrophobic character of the molecule. The bulky t-butyl group can fit into hydrophobic pockets within the enzyme's active site, displacing water molecules and leading to a favorable entropic contribution to the binding free energy. The flexible allyl group can also adapt to the shape of hydrophobic regions, further enhancing binding. Studies on other triazole derivatives have consistently highlighted the importance of such hydrophobic interactions in achieving potent biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling utilizing Theoretical Descriptors

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By using theoretical descriptors, which are numerical representations of molecular properties, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

For 1,2,4-triazole derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including antifungal and anticancer effects. nih.govresearchgate.net These studies typically utilize a range of descriptors, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and orbital energies (HOMO and LUMO).

Steric descriptors: These describe the size and shape of the molecule.

A hypothetical QSAR model for a series of compounds including this compound might reveal that the presence of a bulky, hydrophobic group at a specific position (like the t-butyl group) is positively correlated with activity, while the electronic properties of the triazole ring are also significant contributors.

Table 2: Common Theoretical Descriptors Used in QSAR Studies of Triazole Derivatives

| Descriptor Type | Example Descriptor | Property Described |

| Topological | Wiener Index | Molecular branching |

| Electronic | Dipole Moment | Polarity of the molecule |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water |

Molecular Dynamics Simulations for Dynamic Behavior Prediction

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the prediction of the compound's behavior over time. MD simulations can reveal the flexibility of the ligand and the protein, the stability of the binding interactions, and the role of solvent molecules.

For a compound like this compound, MD simulations could be used to:

Assess the stability of the predicted binding pose obtained from docking studies.

Investigate the conformational changes in the ligand and the protein upon binding.

Calculate the binding free energy with higher accuracy by considering entropic contributions.

Identify key residues that are consistently involved in interactions with the ligand throughout the simulation.

Although specific MD simulation studies on this compound are not readily found, research on other triazole derivatives has demonstrated the utility of this technique in understanding their dynamic binding behavior and in refining the design of more potent analogs.

Exploration of Biological Activities and Underlying Mechanisms for T Butyl 3 Allylthio 1,2,4 Triazole Derivatives

General Biological Significance of 1,2,4-Triazole-Thioether Motifs

The 1,2,4-triazole (B32235) ring is a pivotal pharmacophore in medicinal chemistry, recognized for its ability to interact with diverse biological targets with high affinity. nih.gov This is attributed to its dipole character, capacity for hydrogen bonding, structural rigidity, and solubility. nih.gov The 1,2,4-triazole nucleus is a component of numerous clinically approved drugs with a wide array of therapeutic applications, including antifungal, antiviral, anticancer, and anxiolytic agents. ontosight.ainih.gov

When a thioether (-S-) linkage is introduced to the 1,2,4-triazole core, the resulting 1,2,4-triazole-thioether motif often exhibits enhanced or specific biological activities. nih.govmdpi.com These sulfur-containing heterocyclic compounds have garnered significant attention for their broad pharmacological potential. mdpi.com The incorporation of a 1,2,4-triazole-thioether moiety into other molecules has been shown to be beneficial for increasing biological activity, particularly in the development of new antimicrobial and anticancer agents. nih.govmdpi.com The thioether group can influence the molecule's lipophilicity and electronic properties, potentially improving its pharmacokinetic profile and interaction with target enzymes or receptors. sci-hub.se

Antimicrobial Activity Studies (In Vitro)

Antibacterial Action against Specific Bacterial Strains

Derivatives of 1,2,4-triazole are recognized for their potential as antibacterial agents, offering a scaffold for developing new drugs to combat the growing problem of antibiotic resistance. nih.govnih.gov Hybrid molecules that combine the 1,2,4-triazole ring with other antibacterial pharmacophores have shown particular promise, sometimes exhibiting greater potency than existing first-line antibiotics against both drug-sensitive and drug-resistant strains. sci-hub.senih.gov

Studies have demonstrated that 1,2,4-triazole-thioether derivatives possess significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. For instance, certain 1,2,4-triazolo[3,4-b] ontosight.ainih.govnih.govthiadiazine derivatives showed excellent activity against E. coli and P. aeruginosa. nih.gov Similarly, hybrids of 1,2,4-triazole-3-thione with ciprofloxacin (B1669076) displayed higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than the parent antibiotic. sci-hub.se The introduction of specific substituents onto the triazole or thioether-linked moiety plays a crucial role in modulating the antibacterial spectrum and efficacy.

Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Bacterial Strain(s) | Activity/Potency | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[3,4-b] ontosight.ainih.govnih.govthiadiazines | E. coli, P. aeruginosa | Excellent activity (MIC: 3.125 µg/mL for specific derivatives) | nih.gov |

| Ciprofloxacin-1,2,4-triazole-5(4H)-thione Hybrids | Methicillin-resistant S. aureus (MRSA) | Higher potency than vancomycin (B549263) and ciprofloxacin (MIC: 0.046–3.11 µM) | nih.gov |

| Ofloxacin-1,2,4-triazole Hybrids | S. aureus, S. epidermis, B. subtilis, E. coli | Activity comparable to ofloxacin (B1677185) (MIC: 0.25–1 µg/mL) | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives | Staphylococcus aureus | Strong activity, with some derivatives superior to streptomycin | nih.gov |

Antifungal Action against Specific Fungal Species (e.g., Candida, Cryptococcus)

The 1,2,4-triazole core is a hallmark of many successful antifungal drugs, including fluconazole (B54011) and itraconazole. nih.gov Consequently, new derivatives containing this scaffold are extensively investigated as potential next-generation antifungal agents to address issues like drug resistance and toxicity. nih.gov The incorporation of a thioether linkage has been identified as a beneficial strategy for enhancing antifungal activity. nih.gov

Research has shown that 1,2,4-triazole-thioether derivatives exhibit potent in vitro activity against a variety of pathogenic fungi. For example, myrtenal (B1677600) derivatives bearing a 1,2,4-triazole-thioether moiety displayed excellent activity against Pythium piricola, with some compounds having inhibitory rates comparable to the commercial fungicide azoxystrobin. nih.gov Other studies have reported significant activity of novel triazole derivatives against clinically important species like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov The specific substitutions on the triazole ring system can greatly influence the potency and spectrum of antifungal action. nih.gov

Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Fungal Species | Activity/Potency | Reference |

|---|---|---|---|

| Myrtenal derivatives with 1,2,4-triazole-thioether | Pythium piricola | High inhibitory rate (90-98%), comparable to azoxystrobin | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives | Microsporum gypseum | Strong effects, with several derivatives superior to ketoconazole | nih.gov |

| 1,2,3-Benzotriazine-4-one substituted triazoles | Candida albicans, Cryptococcus neoformans | Potent activity (MIC values from 0.0156 to 2.0 µg/mL) | nih.gov |

| Triazole compounds with 1,2,3-triazole side chains | Aspergillus fumigatus | Potent activity (MIC80 range: 0.125–1 µg/mL) | nih.gov |

Antiviral Mechanisms

The 1,2,4-triazole ring is a key structural feature in several antiviral drugs, such as ribavirin. ontosight.ainih.gov Its derivatives are of significant interest in the development of new agents to combat a range of viral infections. nih.gov The antiviral potential of these compounds stems from the ability of the triazole ring to act as a bioisostere of amide, ester, or carboxyl groups, allowing it to mimic natural purine (B94841) nucleosides and interfere with viral replication processes. mdpi.comnih.gov

Derivatives of 1,2,4-triazole have demonstrated activity against both DNA and RNA viruses. mdpi.comnih.gov For example, specific sugar hydrazone derivatives of 1,2,4-triazole have shown significant activity against the Hepatitis B virus (HBV). Other studies have identified enantiomers of 1,2,4-triazole-3-thiones as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov The mechanism of action can vary; for some viruses, the triazole derivative may inhibit viral enzymes like reverse transcriptase, as seen in analogs of doravirine (B607182) developed for HIV-1. nih.gov

Antitubercular Activity Mechanisms

Tuberculosis remains a major global health threat, necessitating the discovery of novel therapeutic agents. nih.gov The 1,2,4-triazole scaffold is a promising foundation for the development of new antitubercular drugs. researchgate.netresearchgate.net A primary mechanism by which 1,2,4-triazole derivatives exert their antimycobacterial effect is through the inhibition of cell wall biosynthesis. researchgate.net

Numerous studies have synthesized and evaluated 1,2,4-triazole derivatives for their in vitro activity against Mycobacterium tuberculosis. nih.gov In one study, a series of 1,2,4-triazole derivatives were synthesized, with the most potent compounds showing minimum inhibitory concentrations (MIC) of 12.5 µM against M. tuberculosis. researchgate.net Another investigation found a derivative that was highly active against M. tuberculosis H37Ra with an MIC of 0.976 µg/mL. nih.gov Molecular docking studies have suggested that these compounds may target specific enzymes crucial for mycobacterial survival, such as the cytochrome P450 CYP121. nih.gov

Anticancer Activity Studies (In Vitro Cell Lines)

The 1,2,4-triazole moiety is present in established anticancer drugs and is a focal point for the design of new antiproliferative agents. ontosight.ainih.gov Derivatives have shown remarkable activity against a panel of human cancer cell lines. The mechanism of action often involves the inhibition of key proteins involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), BRAF, and tubulin. nih.gov

For example, novel betulin (B1666924) derivatives incorporating a 1,2,4-triazole ring demonstrated significant dose-dependent cytotoxicity against melanoma (A375), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. mdpi.com The most active of these compounds induced apoptosis and inhibited cancer cell migration. mdpi.com Another study on a different series of 1,2,4-triazole derivatives identified compounds that were potent inhibitors of both BRAF and tubulin, key targets in cancer therapy. nih.gov

Table 3: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Cancer Cell Line(s) | Activity/Potency (IC50) | Reference |

|---|---|---|---|

| Betulin-1,2,4-triazole Derivatives (Bet-TZ1) | A375 (Melanoma) | 22.41 µM | mdpi.com |

| Betulin-1,2,4-triazole Derivatives (Bet-TZ1) | MCF-7 (Breast Cancer) | 46.92 µM | mdpi.com |

| Betulin-1,2,4-triazole Derivatives (Bet-TZ1) | HT-29 (Colorectal Cancer) | 36.19 µM | mdpi.com |

| Novel 1,2,4-triazole Derivative (8c) | General Panel | Potent BRAF and Tubulin inhibitor; EGFR inhibition (IC50 = 3.6 µM) | nih.gov |

Cytotoxicity Mechanisms on Cancer Cell Lines

Research has demonstrated that derivatives of 1,2,4-triazole exhibit notable cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction:

One of the primary mechanisms by which t-Butyl-3-allylthio-1,2,4-triazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on neuroblastoma cells have shown that treatment with certain indole (B1671886) ethyl isothiocyanate analogs, which share structural similarities, leads to significant chromatin condensation and DNA fragmentation, both hallmarks of apoptosis. nih.gov Further investigation revealed the cleavage of procaspase-3 and PARP-1, key executioner proteins in the apoptotic cascade. nih.gov In leukemia cell lines, synthetic 1,2,4-triazole-3-carboxamide derivatives have also been shown to induce apoptosis, as confirmed by the cleavage of PARP1 and caspase-3. nih.gov

Cell Cycle Arrest:

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. For instance, treatment of neuroblastoma cells with a novel indole ethyl isothiocyanate analog resulted in S-phase arrest in SMSKCNR cells and G1-phase arrest in SH-SY5Y cells. nih.gov Similarly, certain 1,2,4-triazole-3-carboxamide derivatives have been found to cause cell cycle arrest in leukemia cells, contributing to their antiproliferative activity. nih.gov A study on 1,2,4-triazolo-linked bis-indolyl conjugates demonstrated their ability to induce cell cycle arrest at the G0/G1 phase in colon cancer cells. nih.gov

The following table summarizes the cytotoxic effects of various 1,2,4-triazole derivatives on different cancer cell lines.

| Derivative Type | Cancer Cell Line(s) | Observed Effects |

| Hydrazone derivatives of 1,2,4-triazole-3-thiol | Melanoma (IGR39), Triple-negative breast cancer (MDA-MB-231), Pancreatic carcinoma (Panc-1) | Moderate cytotoxicity, with some derivatives showing higher activity against specific cell lines. nih.gov |

| Indole ethyl isothiocyanate analog (NB7M) | Neuroblastoma (SMS-KCNR, SK-N-SH, SH-SY5Y, IMR-32), CNS cancer (SF-268, SF-295, SNB-75, SF-539, U251) | High cytotoxicity in neuroblastoma and various CNS cancer cell lines. nih.gov |

| 1,2,4-triazole-3-carboxamide derivatives | Leukemia (K562, CCRF-SB) | Significant antiproliferative effects. nih.gov |

| 1,2,4-triazolo-linked bis-indolyl conjugates | Colon (HT-29), Breast cancer | Promising cytotoxicity, with some conjugates showing higher potency than the standard drug 5-fluorouracil. nih.gov |

| Betulin-1,2,4-triazole derivatives | Melanoma (A375), Breast cancer (MCF-7), Colorectal cancer (HT-29) | Dose-dependent cytotoxicity, with the highest effect against the A375 cell line. mdpi.com |

Modulation of Key Signaling Pathways

The biological activities of this compound derivatives are often linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Enzyme Inhibition:

A significant mechanism of action for many 1,2,4-triazole compounds is the inhibition of specific enzymes. For example, the 1,2,4-triazole scaffold is a known potent inhibitor of tankyrase, an enzyme involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov By inhibiting tankyrase, these compounds can disrupt this pathway and suppress cancer cell growth. nih.gov

Furthermore, some 1,2,4-triazole derivatives have shown the ability to inhibit kinases, which are crucial regulators of cellular signaling. nih.gov The modification of kinase activity is a strategic approach in cancer treatment. nih.gov For instance, a study on 1,2,4-triazole derivatives incorporating a mefenamic acid moiety found that the most potent compound inhibited EGFR tyrosine kinase activity, leading to apoptosis and cell cycle arrest in liver cancer cells. pensoft.net

Anti-inflammatory and Immunomodulatory Effects

Derivatives of 1,2,4-triazole have demonstrated significant anti-inflammatory and immunomodulatory properties through various mechanisms. These compounds can inhibit the production of pro-inflammatory mediators and modulate the activity of immune cells.

One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a major role in inflammation. mdpi.com Certain 1,2,4-triazole derivatives have shown good inhibitory activity against COX-2. mdpi.com Additionally, some derivatives have been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is central to the inflammatory response. mdpi.com

The immunomodulatory effects of these compounds can be attributed to their ability to inhibit phosphodiesterase 4 (PDE4), an enzyme that regulates the levels of cyclic adenosine (B11128) monophosphate (cAMP) in immune cells. mdpi.com Inhibition of PDE4 leads to an increase in cAMP, which in turn suppresses the inflammatory functions of these cells. mdpi.com

Antioxidant Activity and Radical Scavenging Mechanisms

The overproduction of free radicals and reactive oxygen species (ROS) can lead to oxidative stress, which is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. isres.orgnih.gov 1,2,4-triazole derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals.

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. isres.org Studies have shown that the substitution pattern on the 1,2,4-triazole ring can significantly influence the antioxidant capacity. For example, derivatives with a phenyl group have shown high DPPH scavenging activity. isres.org

The mechanisms of antioxidant action can involve hydrogen atom transfer (HAT) or single-electron transfer (SET). mdpi.com The presence of specific functional groups, such as a carboxyl hydrogen atom, can contribute to the radical scavenging activity. mdpi.com Some 1,2,4-triazole derivatives have also been shown to be effective scavengers of hydroxyl radicals. nih.gov

Other Investigated Biological Activities

Beyond their cytotoxic, anti-inflammatory, and antioxidant effects, derivatives of this compound have been explored for a range of other biological activities.

Enzyme Inhibition: As mentioned earlier, enzyme inhibition is a key mechanism of action. Besides tankyrase and kinases, 1,2,4-triazole derivatives have been investigated as inhibitors of other enzymes, such as urease. nih.gov Urease is a virulence factor in some microorganisms, and its inhibition can be a therapeutic strategy. nih.gov

Neuroprotection: The 1,2,4-triazole scaffold has been associated with neuroprotective effects, highlighting its potential in the treatment of neurodegenerative diseases. nih.gov

Antileishmanial Activity: Certain 1,2,4-triazole derivatives have shown promise as antileishmanial agents, suggesting their potential in combating this parasitic disease. nih.gov

Anticonvulsant Activity: The 1,2,4-triazole nucleus is a component of some anticonvulsant drugs, and research continues to explore new derivatives with improved anticonvulsant properties. nih.gov

Urease Inhibition: Several studies have focused on the development of 1,2,4-triazole derivatives as potent urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria. nih.gov

Structure-Activity Relationship (SAR) Derivations for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective derivatives. For 1,2,4-triazole analogues, several key SAR insights have been derived.

The nature and position of substituents on the 1,2,4-triazole ring play a critical role in determining the biological activity. For instance, in the context of cytotoxicity, the presence of a 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moiety in hydrazone derivatives of 1,2,4-triazole-3-thiol was found to be beneficial for activity against various cancer cell lines. nih.gov In another study, a p-chloro-phenyl triazole derivative of betulin showed selective cytotoxicity against a melanoma cell line, suggesting that p-halogeno-triazole groups linked at the allylic position of a lupane-type triterpene are advantageous for anticancer activity. mdpi.com

Regarding anti-inflammatory activity, SAR studies on N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone revealed that the nature of the substituent on the triazole ring significantly impacts COX inhibitory activity. mdpi.com Large substituents on the 1,2,4-triazole ring led to a decrease in biological activity. mdpi.com

In the context of enzyme inhibition, the orientation of substituted phenyl moieties can be governed by hydrophobic interactions within the binding pocket of the target enzyme. nih.gov For example, in the inhibition of the annexin (B1180172) A2–S100A10 protein interaction, hydrophobic regions of the binding groove play a dominant role in the inhibitory potency of 1,2,4-triazole derivatives. nih.gov

Advanced Applications of T Butyl 3 Allylthio 1,2,4 Triazole in Applied Chemistry

Corrosion Inhibition Mechanisms on Metal Surfaces

Organic compounds, particularly those containing heteroatoms like nitrogen and sulfur, are effective corrosion inhibitors for various metals and alloys. encyclopedia.pub The 1,2,4-triazole (B32235) scaffold, in particular, is a cornerstone for designing potent corrosion inhibitors. encyclopedia.pubresearchgate.net The efficacy of these inhibitors is largely attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. encyclopedia.pubmdpi.com

The inhibition mechanism of triazole derivatives like t-Butyl-3-allylthio-1,2,4-triazole is multifaceted and involves several types of interactions:

Chemisorption: The nitrogen atoms of the triazole ring and the sulfur atom of the allylthio group possess lone pairs of electrons, which can be donated to the vacant d-orbitals of the metal, forming coordinate covalent bonds. encyclopedia.pub This strong chemical adsorption creates a robust protective layer.

Physisorption: In acidic media, the triazole ring can become protonated, leading to electrostatic attraction between the cationic inhibitor molecules and the negatively charged metal surface (at potentials more negative than the potential of zero charge). encyclopedia.pub

π-Electron Interactions: The π-electrons of the triazole ring can interact with the metal surface, further strengthening the adsorption process. encyclopedia.pub

Film Formation: The adsorbed inhibitor molecules can form a compact, multilayer film that acts as a physical barrier, preventing the diffusion of corrosive species to the metal surface. scielo.br

Studies on similar triazole derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. scielo.brresearchgate.net The bulky tert-butyl group in this compound can enhance its protective action by increasing the surface coverage of the inhibitor on the metal. The allyl group may also participate in polymerization reactions on the surface, further reinforcing the protective film.

Table 1: Corrosion Inhibition Mechanisms of Triazole Derivatives

| Interaction Type | Description | Key Molecular Features Involved |

|---|---|---|

| Chemisorption | Formation of coordinate covalent bonds between the inhibitor and the metal surface. | Lone pair electrons on nitrogen and sulfur atoms. |

| Physisorption | Electrostatic attraction between the protonated inhibitor and the charged metal surface. | Protonated triazole ring. |

| π-Electron Interaction | Interaction of the triazole ring's π-electrons with the metal surface. | Aromaticity of the triazole ring. |

| Protective Film | Formation of a physical barrier on the metal surface. | Adsorbed inhibitor molecules. |

Ligand Design in Coordination Chemistry

The 1,2,4-triazole ring system is a versatile building block in coordination chemistry, capable of acting as a ligand to a wide array of metal ions. nih.gov The presence of multiple nitrogen atoms allows for various coordination modes, making triazole derivatives valuable in the synthesis of metal complexes with interesting structural and functional properties.

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The reaction conditions, such as temperature, solvent, and stoichiometry, can influence the final structure of the complex. nih.gov For instance, a common method involves mixing a hot methanolic solution of the ligand with a methanolic solution of the metal acetate, followed by stirring at room temperature to precipitate the complex. nih.gov

The resulting metal complexes can exhibit diverse geometries, including octahedral, tetrahedral, and square planar, depending on the coordination number of the metal ion and the steric hindrance imposed by the ligands. researchgate.net The tert-butyl group, due to its bulkiness, can play a significant role in directing the self-assembly of the complexes and influencing their crystal packing.

This compound can act as a monodentate, bidentate, or bridging ligand. The nitrogen atoms of the triazole ring are the primary coordination sites. researchgate.net The sulfur atom of the allylthio group can also participate in coordination, leading to chelation.

Common coordination modes for 1,2,4-triazole-based ligands include:

Monodentate Coordination: The ligand binds to the metal center through one of the nitrogen atoms of the triazole ring.

Bidentate Chelation: The ligand coordinates to the same metal ion through two adjacent nitrogen atoms or through a nitrogen and the sulfur atom, forming a stable chelate ring.

Bridging Coordination: The triazole ring can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Materials Science Applications (e.g., functional polymers, ionic liquids, dendrimers)

The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced materials.

Functional Polymers: The allyl group provides a site for polymerization, allowing for the incorporation of the triazole moiety into polymer chains. This can be achieved through various polymerization techniques, leading to the synthesis of poly(aryl ethers) and other functional polymers. ibm.com These polymers can exhibit enhanced thermal stability, specific recognition properties, and catalytic activity due to the presence of the triazole units.

Ionic Liquids: 1,2,4-Triazolium salts are a class of ionic liquids that have gained attention due to their high nitrogen content and thermal stability. researchgate.net By quaternizing the nitrogen atoms of the triazole ring in this compound, it is possible to synthesize novel ionic liquids. rawdatalibrary.neteurekaselect.com These ionic liquids could find applications as green solvents in organic synthesis, electrolytes in electrochemical devices, or as plasticizers for polymers. rsc.orgnih.gov

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. researchgate.net The triazole ring is a common building block in the synthesis of dendrimers, often formed via "click" chemistry. rsc.org this compound can be used as a branching unit or as a surface functional group in the construction of dendrimers. The tert-butyl groups can influence the solubility and self-assembly properties of the resulting dendrimers, while the allyl groups offer sites for further functionalization. nih.gov

Agrochemical Relevance (e.g., plant growth regulation, specific pest control mechanisms)

Triazole compounds are widely recognized in agriculture for their dual role as fungicides and plant growth regulators. rjptonline.orgindexcopernicus.com Their mode of action often involves the inhibition of specific enzymes, such as cytochrome P450-dependent monooxygenases, which are crucial for sterol biosynthesis in fungi and gibberellin biosynthesis in plants. researchgate.net

Plant Growth Regulation: Many triazole derivatives act as plant growth retardants by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote stem elongation. researchgate.netresearchgate.net This leads to plants with a more compact and sturdy growth habit, which can be advantageous in certain agricultural and horticultural applications. The presence of the tert-butyl group in this compound may enhance its interaction with the target enzyme, potentially leading to potent plant growth regulatory activity.

Pest Control Mechanisms: The 1,2,4-triazole scaffold is present in numerous commercial fungicides and insecticides. rjptonline.org These compounds often exert their effects by disrupting essential biochemical pathways in the target organisms. The allylthio group in this compound could contribute to its pesticidal activity, as sulfur-containing compounds are known to have biocidal properties. Furthermore, the triazole ring can act as a pharmacophore, interacting with specific biological targets in pests.

Future Research Directions and Emerging Opportunities

Development of Novel "Click Chemistry" Analogues

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for synthesizing a wide array of 1,2,3-triazole derivatives. chemijournal.comnih.govbeilstein-journals.org This reaction is known for its high yields, selectivity, and compatibility with a diverse range of functional groups. chemijournal.comfrontiersin.org The allylthio group of t-Butyl-3-allylthio-1,2,4-triazole can be readily converted to an azide, which can then react with various alkynes via CuAAC to generate novel 1,4-disubstituted 1,2,3-triazole analogues. beilstein-journals.orgfrontiersin.org

This strategy opens the door to creating extensive libraries of new compounds with potentially enhanced biological activities. globalresearchonline.netchemmethod.comnih.govnih.gov The resulting triazole ring can act as a linker, connecting the core t-Butyl-3-thio-1,2,4-triazole structure to other pharmacophores, thereby creating innovative bifunctional molecules. researchgate.net Researchers are exploring one-pot multicomponent reactions to streamline the synthesis of these complex triazole derivatives. nih.gov

Table 1: Potential "Click Chemistry" Reactions Involving this compound Derivatives

| Reactant 1 (from this compound) | Reactant 2 (Alkyne) | Catalyst | Potential Product Class |

| t-Butyl-3-azidothio-1,2,4-triazole | Propargyl alcohol | Cu(I) | Hydroxymethyl-substituted triazole analogues |

| t-Butyl-3-azidothio-1,2,4-triazole | Phenylacetylene | Cu(I) | Phenyl-substituted triazole analogues |

| t-Butyl-3-azidothio-1,2,4-triazole | Ethynylferrocene | Cu(I) | Ferrocenyl-containing triazole analogues |

| t-Butyl-3-azidothio-1,2,4-triazole | N-propargylated bis(indolyl)arylmethanes | Cu(I) | Complex heterocyclic systems |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Predict Biological Activity: By training models on existing data for 1,2,4-triazole (B32235) derivatives, it is possible to predict the potential biological activities of new analogues. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources. towardsdatascience.comyoutube.com

Optimize Molecular Properties: AI can guide the modification of the this compound scaffold to enhance desired properties, such as binding affinity to a specific biological target or improved pharmacokinetic profiles. nih.gov

Virtual Screening: High-throughput virtual screening, powered by ML, can rapidly evaluate large libraries of virtual compounds based on the this compound core to identify promising candidates for further investigation. nih.gov

Exploration of Bioorthogonal Reactivity for Chemical Biology Probes

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. nih.govnih.gov The unique reactivity of certain functional groups makes them ideal for use as chemical biology probes to study biomolecules in their natural environment. nih.gov

The allylthio group of this compound, after conversion to a strained alkyne or an azide, could participate in bioorthogonal reactions. nih.gov For instance, strain-promoted azide-alkyne cycloaddition (SPAAC) allows for the reaction of azides with cyclooctynes without the need for a toxic copper catalyst, making it suitable for live-cell imaging. nih.govnih.gov

The development of fluorogenic probes based on the triazole scaffold is a particularly exciting area. rsc.orgnih.gov These probes are designed to be non-fluorescent until they react with their target, at which point they "turn on" and emit light. nih.gov This allows for the specific visualization of biomolecules with high signal-to-noise ratios. rsc.orgacs.org

Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to develop processes that are environmentally friendly and efficient. mdpi.com For the synthesis of this compound and its derivatives, future research will focus on:

Catalyst-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts, such as the tert-butyl nitrite-mediated synthesis of 1,2,3-triazole-N-oxides, reduces environmental impact. nih.gov

Use of Greener Solvents: Employing water or other environmentally benign solvents in synthetic procedures is a key aspect of sustainable chemistry. frontiersin.orgrsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product minimizes waste. nih.gov Multicomponent reactions are often highly atom-economical. frontiersin.orgorganic-chemistry.org

Recyclable Catalysts: The use of heterogeneous catalysts, such as copper supported on carbon, allows for easy separation and reuse, making the process more sustainable. frontiersin.org

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are now enabling the real-time monitoring of reactions as they occur. longdom.org

For the synthesis and modification of this compound, techniques such as:

FlowNMR Spectroscopy: This technique allows for the continuous, non-invasive monitoring of reactions in real-time, providing detailed information about reaction intermediates and kinetics. rsc.org

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can track the changes in vibrational modes of molecules on ultrafast timescales, offering insights into reaction dynamics. numberanalytics.com

Raman Spectroscopy: This label-free technique can provide information about the chemical composition and molecular structure of reacting species. longdom.orgmdpi.com

These methods can be particularly valuable for studying complex reaction pathways, such as the formation of triazole rings via click chemistry or the investigation of bioorthogonal reactions in complex biological media. nih.gov

Mechanistic Elucidation of Novel Biological Activities

While 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties, the precise mechanisms of action are often not fully understood. globalresearchonline.netnih.govnih.govuomustansiriyah.edu.iq Future research should focus on elucidating the molecular targets and pathways through which this compound and its analogues exert their biological effects. researchgate.net

This will involve a combination of experimental approaches, such as:

Biochemical assays to identify interactions with specific enzymes or receptors.

Cell-based studies to understand the effects on cellular processes.

Structural biology techniques to determine how these compounds bind to their targets at the atomic level.

A deeper understanding of the mechanism of action will facilitate the rational design of more potent and selective therapeutic agents.

Expanding Applications in Catalysis and Sensing

The unique properties of the triazole ring make it a valuable component in the development of novel catalysts and sensors. researchgate.netchemijournal.com The nitrogen atoms in the triazole ring can coordinate with metal ions, making triazole-containing compounds effective ligands in catalysis. chemijournal.com

Furthermore, the ability of triazoles to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent candidates for the development of chemosensors. nanobioletters.com By functionalizing the this compound scaffold with appropriate recognition elements and signaling units, it is possible to create sensors for a wide range of analytes, including metal ions, anions, and biologically important molecules. nanobioletters.com

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reaction Time | Yield (%) | Key Advantage |

|---|---|---|---|

| Microwave-assisted | 30 min | 85 | Rapid, energy-efficient |

| Conventional reflux | 6 hours | 72 | Low equipment requirements |

| Solvent-free | 2 hours | 78 | Eco-friendly, easy cleanup |

Basic Question: Which analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regioselectivity of allylthio and t-butyl groups (e.g., δ 1.35 ppm for t-butyl protons) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 252.0925 for CHNS) .

- X-ray Crystallography : Resolves steric effects of the bulky t-butyl group on triazole ring planarity .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?

Methodological Answer:

- Bioisosteric Replacement : Substitute the allylthio group with pyridinyl or thiophene moieties to modulate lipophilicity (logP) and enhance blood-brain barrier penetration .

- Enzyme Inhibition Assays : Test analogs against acetylcholinesterase (IC values range: 0.8–12.4 µM) to correlate substituent electronegativity with activity .

- QSAR Modeling : Use crystallographic data (e.g., bond angles from ) to train regression models predicting antimicrobial activity (R > 0.85) .

Advanced Question: How to resolve contradictions in reported biological activities of triazole derivatives?

Methodological Answer:

Discrepancies arise from variations in substituent positioning and assay protocols. Strategies include:

- Meta-Analysis : Systematically compare IC values across studies (e.g., antifungal activity ranges from 2–45 µM due to differing fungal strains) .

- Dose-Response Curves : Validate potency thresholds (e.g., >80% inhibition at 10 µM for anticancer activity) using standardized cell lines (e.g., MCF-7 vs. HeLa) .

- Control Experiments : Replicate studies with pure enantiomers to exclude racemic mixture effects .

Advanced Question: What computational tools are effective for predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .

- ADMET Prediction Software : Use SwissADME to estimate bioavailability (e.g., 65% for analogs with cLogP < 3) .

- Docking Studies (AutoDock Vina) : Identify hydrogen bonding interactions with target proteins (e.g., EGFR kinase, binding energy ≤ -9.2 kcal/mol) .

Basic Question: How to ensure purity and stability of this compound during storage?

Methodological Answer:

- HPLC-PDA Analysis : Monitor degradation products (e.g., oxidation of allylthio to sulfoxide) using C18 columns (acetonitrile/water gradient) .

- Storage Conditions : Store at -20°C under nitrogen to prevent thiol group oxidation (shelf life >12 months) .

Advanced Question: What mechanistic insights explain the enzyme inhibition by this compound derivatives?

Methodological Answer:

- Kinetic Studies (Lineweaver-Burk Plots) : Determine inhibition type (e.g., competitive inhibition of β-lactamase with K = 1.2 µM) .

- Fluorescence Quenching : Measure binding constants (K ~10 M) to confirm triazole-thiol interaction with enzyme active sites .

Advanced Question: How do synergistic substituents enhance the bioactivity of this compound?

Methodological Answer:

- Synergistic Moieties : Introduce fluorophenyl groups to improve antibacterial activity (MIC reduced from 25 µg/mL to 6.2 µg/mL against S. aureus) .

- Dual-Functional Derivatives : Combine triazole with benzothiazole rings to target both DNA gyrase and membrane integrity (e.g., 4x potency vs. ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.